N-[2'-Fluoro-4'-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl][1,1'biphenyl]-4-yl]-2-nitrobenzeneacetamide
Overview
Description
The compound contains several interesting functional groups including a trifluoromethyl group, a nitro group, and an amide group. The trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals due to its unique physicochemical properties . The nitro group is a strong electron-withdrawing group, which could make the compound reactive. The amide group could participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Molecular Structure Analysis
The presence of the trifluoromethyl group could significantly affect the compound’s molecular structure. Trifluoromethyl groups are highly electronegative, which could influence the compound’s overall polarity and shape .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the trifluoromethyl, nitro, and amide groups. For example, the trifluoromethyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, affecting its solubility and permeability .Scientific Research Applications
Antibacterial Applications
N-[2'-Fluoro-4'-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl][1,1'biphenyl]-4-yl]-2-nitrobenzeneacetamide and its derivatives have been evaluated for their antibacterial properties. A study found that some lamotrigine analogs synthesized from this compound showed interesting activity against bacteria such as Bacillus subtilis, Streptococcus faecalis, Micrococcus luteus, and Staphylococcus aureus (Alharbi & Alshammari, 2019).
Herbicidal Activity
The compound has been used in the synthesis of herbicides. Research indicates that its derivatives demonstrate significant herbicidal activities against various dicotyledonous weeds. This application is particularly evident in compounds showing both pre-emergence and post-emergence herbicidal effectiveness (Wu et al., 2011).
Chemical Synthesis and Fluorination
This compound is instrumental in various chemical syntheses and fluorination processes. For instance, it has been used in the synthesis of N-fluoroquinuclidinium salts and in the electrochemical fluorination of aromatic compounds (Banks & Besheesh, 1996); (Momota et al., 1994).
Photoreactions and Allergenic Potential
Studies have also explored its photoreactions and potential allergenic effects, particularly in pharmaceutical settings. These studies provide insights into the safety and environmental aspects of handling and utilizing this compound (Watanabe et al., 2015); (Jungewelter & Aalto‐Korte, 2008).
Synthesis and Crystal Structure Analysis
The compound has been utilized in the synthesis of diflunisal carboxamides, which are analyzed for their crystal structure, demonstrating its importance in understanding molecular configurations and interactions (Zhong et al., 2010).
Other Applications
Additional studies have highlighted its use in the fabrication of chromophoric xerogels, quantum mechanics and computer simulation of smectogenic compounds, and fluorophore synthesis for zinc(II) detection, reflecting its versatility in various scientific fields (Seifert et al., 2003); (Ojha & Pisipati, 2003); (Kimber et al., 2001).
Future Directions
properties
IUPAC Name |
N-[4-[2-fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]-2-(2-nitrophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F7N2O4/c24-18-12-15(21(34,22(25,26)27)23(28,29)30)7-10-17(18)13-5-8-16(9-6-13)31-20(33)11-14-3-1-2-4-19(14)32(35)36/h1-10,12,34H,11H2,(H,31,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVXADPCMINSEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=CC=C(C=C2)C3=C(C=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F7N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2'-Fluoro-4'-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl][1,1'biphenyl]-4-yl]-2-nitrobenzeneacetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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